N-(4-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[(1-ethyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-3-24-18-11-12-19(16-5-4-6-17(20(16)18)21(24)26)29(27,28)23-15-9-7-14(8-10-15)22-13(2)25/h4-12,23H,3H2,1-2H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYQJCSODDOMTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC=C(C=C4)NC(=O)C)C=CC=C3C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 2-Oxo-1,2-dihydrobenzo[cd]indole
Naphthalic anhydride (1.98 g, 10 mmol) is reacted with hydroxylamine hydrochloride (0.69 g, 10 mmol) in anhydrous pyridine under reflux for 1 hour. Subsequent addition of benzenesulfonyl chloride (5 g) induces cyclization, yielding a crystalline intermediate. Acidification with concentrated HCl precipitates 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonic acid as light-yellow needles (74% yield).
Key Reaction Parameters:
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Solvent: Pyridine
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Temperature: Reflux (≈115°C)
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Workup: Acidification with HCl and recrystallization from ethanol-water
Sulfonylation to Generate the Sulfonyl Chloride Intermediate
The sulfonic acid intermediate is converted to the reactive sulfonyl chloride, a critical precursor for subsequent amide coupling.
Chlorosulfonation Reaction
2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonic acid (1.0 g, 5.9 mmol) is treated with chlorosulfonic acid (3.2 mL) at 0°C for 1 hour, followed by stirring at room temperature for 2 hours. Quenching in ice water precipitates 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride (38% yield), which is used without further purification.
Alternative Method:
A chloroform-based protocol dissolves the sulfonic acid in chloroform (100 mL) before adding chlorosulfonic acid dropwise at 0°C. Heating at 50°C for 6 hours enhances conversion, yielding 59% after extraction with dichloromethane.
Coupling with Aniline Derivatives
The sulfonyl chloride undergoes nucleophilic substitution with 4-aminophenylacetamide to introduce the sulfonamide moiety.
Aminophenylacetamide Preparation
4-Aminophenylacetamide is synthesized by acetylating 4-nitroaniline followed by catalytic hydrogenation. Alternatively, direct acetylation of 4-aminophenylamine with acetic anhydride in pyridine provides the acetamide.
Sulfonamide Bond Formation
A mixture of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride (100 mg, 0.37 mmol), 4-aminophenylacetamide (0.37 mmol), triethylamine (0.4 mL), and DMAP (20 mg) in DMF (5 mL) is stirred at room temperature. Completion, monitored by TLC, is followed by extraction with ethyl acetate and purification via column chromatography (silica gel, ethyl acetate/hexane).
Optimization Notes:
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Base: Triethylamine neutralizes HCl, driving the reaction forward.
Introduction of the ethyl group at the indole’s N1 position is achieved via alkylation.
Alkylation with Ethylating Agents
The indole intermediate (6.46 g, 33 mmol) is dissolved in chloroform (100 mL) and treated with ethyl bromide (33 mmol) in the presence of a base such as K2CO3. After refluxing for 6 hours, the product is extracted and purified to yield 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride.
Reaction Conditions:
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Solvent: Chloroform
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Base: Potassium carbonate
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Temperature: Reflux (≈61°C)
Final Acetylation and Purification
The terminal acetamide group is introduced either before or after sulfonamide coupling, depending on the route.
Acetylation of the Aniline Precursor
4-Nitroaniline is acetylated using acetic anhydride in pyridine, followed by nitro group reduction to yield 4-aminophenylacetamide. This precursor is then coupled with the sulfonyl chloride as described in Section 3.2.
Purification Techniques
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Column Chromatography: Silica gel with gradient elution (ethyl acetate/hexane) removes unreacted starting materials.
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Recrystallization: Methanol or ethanol-water mixtures enhance purity.
Analytical Data and Characterization
Comparative Analysis of Synthetic Routes
Yield Optimization
Chemical Reactions Analysis
Types of Reactions
N-(4-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different quinoline derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids and solvents such as dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce alcohol derivatives .
Scientific Research Applications
N-(4-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)phenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(4-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)phenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the indole moiety can interact with various receptors in the body. These interactions can lead to the modulation of biochemical pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Benzo[cd]indole Derivatives
The benzo[cd]indole scaffold is shared across multiple compounds, but substituents at the 1-, 2-, and 6-positions define their functional diversity:
- Target Compound : Features a 1-ethyl-2-oxo group and a sulfonamide bridge to a para-substituted phenylacetamide.
- 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl Chloride () : Lacks the ethyl and phenylacetamide groups, serving as a precursor in sulfonamide synthesis. Its reactivity is attributed to the sulfonyl chloride group, enabling coupling with amines .
- 2-(benzylsulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide (): Replaces the phenylacetamide with a benzylsulfonyl-acetamide group. The benzylsulfonyl moiety increases molecular weight (408.5 g/mol vs.
Sulfonamide-Linked Compounds
- Heterocyclic vs. Acetamide Substituents: Compounds C F2–F4 () incorporate isoxazole or thiazole rings instead of the acetamide group.
- In contrast, the dioxoisoindoline groups in C F2–F4 () may confer rigidity, affecting conformational flexibility during binding .
Physicochemical and Pharmacokinetic Profiles
- Solubility : The acetamide group offers hydrogen-bonding sites, improving solubility relative to the benzylsulfonyl analog in .
- Metabolic Stability : The thiazole and isoxazole groups in C F3–F4 () are prone to oxidative metabolism, whereas the acetamide group may undergo slower hydrolysis, suggesting better metabolic stability for the target compound .
Biological Activity
N-(4-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)phenyl)acetamide (CAS No. 438488-87-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H19N3O4S
- Molecular Weight : 409.5 g/mol
- CAS Number : 438488-87-0
The compound features a complex structure that includes an indole core, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study on related sulfonamides demonstrated their effectiveness against various bacterial strains, suggesting that this compound may share similar properties. The mechanism often involves the inhibition of bacterial enzyme systems essential for growth and replication .
Anticancer Potential
The indole scaffold is frequently associated with anticancer activity. Preliminary studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways. For instance, compounds with similar structures have been reported to inhibit histone deacetylases (HDACs), leading to altered gene expression and subsequent cancer cell death .
The proposed mechanism of action for this compound includes:
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives showed significant inhibition zones, suggesting a promising application for treating infections caused by resistant strains .
Study 2: Anticancer Activity
In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) demonstrated that compounds with the indole structure could reduce cell viability significantly compared to controls. The IC50 values ranged from 10 µM to 30 µM, indicating a potent anticancer effect that warrants further investigation into their mechanisms and potential clinical applications .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 15 | Apoptosis induction |
| Compound B | MCF-7 | 25 | HDAC inhibition |
Research Findings
Recent literature has highlighted the significance of structure-activity relationships (SAR) in optimizing the biological efficacy of sulfonamide derivatives. Modifications at the phenyl ring or sulfonamide group can enhance activity against specific targets while reducing toxicity profiles.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-(4-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)phenyl)acetamide?
- Methodology : The synthesis typically involves coupling the benzo[cd]indole sulfonamide core with a substituted phenylacetamide group. For example, sulfonamide intermediates can be generated via sulfonation of the benzo[cd]indole scaffold using chlorosulfonic acid, followed by amidation with 4-aminophenylacetamide derivatives. Reaction conditions (e.g., solvent, temperature, and coupling agents like TBTU) must be optimized to improve yield and purity .
- Key Steps :
- Sulfonation of the benzo[cd]indole moiety.
- Activation of the sulfonic acid group for nucleophilic substitution.
- Amidation using protected amines to avoid side reactions.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Essential Methods :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and confirm sulfonamide/acetamide linkages (e.g., characteristic peaks for sulfonamide protons at δ 3.1–3.3 ppm and acetamide carbonyl at ~168–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and isotopic patterns.
- Elemental Analysis : To confirm stoichiometry (C, H, N, S) within ±0.5% of theoretical values .
Q. How can researchers assess the compound’s solubility and stability in biological assays?
- Approach :
- Solubility Testing : Use polar solvents (DMSO, ethanol) and measure saturation points via UV-Vis spectroscopy. For aqueous solubility, employ co-solvents like PEG-400 or cyclodextrins .
- Stability Profiling : Conduct accelerated degradation studies under varying pH (1–9), temperature (4–37°C), and light exposure. Monitor decomposition via HPLC .
Advanced Research Questions
Q. How can structural contradictions in crystallographic vs. spectroscopic data be resolved?
- Resolution Strategy :
- X-ray Crystallography : Provides definitive bond lengths and angles. For example, nitro group torsion angles in related compounds (e.g., -16.7° and 160.9°) highlight conformational flexibility that NMR alone may not resolve .
- DFT Calculations : Compare experimental NMR shifts with computational models (e.g., using Gaussian or ORCA) to validate minor conformers or tautomers .
- Dynamic NMR : Detect slow-exchange processes (e.g., rotational barriers in sulfonamide groups) .
Q. What experimental designs are effective for probing structure-activity relationships (SAR) of this compound?
- SAR Workflow :
- Analog Synthesis : Modify substituents (e.g., ethyl group on indole, sulfonamide substituents) and compare bioactivity. shows that substituents like piperazinyl or methyl groups significantly alter analgesic activity .
- Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition, receptor binding). For sulfonamides, screen against carbonic anhydrase or kinase targets due to known sulfonamide-protein interactions .
- Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity .
Q. How should researchers address discrepancies in pharmacological activity across in vitro vs. in vivo models?
- Troubleshooting Steps :
- Metabolic Stability : Check for rapid hepatic clearance using microsomal assays (e.g., human liver microsomes + NADPH). Poor in vivo activity may require prodrug strategies .
- Protein Binding : Measure plasma protein binding (e.g., equilibrium dialysis) to assess free drug availability .
- Pharmacokinetic Profiling : Conduct IV/PO studies in rodents to quantify bioavailability and tissue distribution .
Data Contradiction Analysis
Q. Why might synthesis yields vary significantly between batches despite identical protocols?
- Potential Causes :
- Reagent Purity : Trace moisture in solvents or sulfonating agents (e.g., chlorosulfonic acid) can hydrolyze intermediates.
- Coupling Efficiency : Variability in coupling agents (e.g., TBTU vs. HATU) impacts amidation yields. Pre-activation of carboxyl groups may stabilize reactive intermediates .
- Workup Conditions : Incomplete removal of byproducts (e.g., unreacted amines) during purification can skew yields. Use preparative HPLC instead of column chromatography for polar impurities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
